![molecular formula C9H10ClNO2S B13653070 5-Chloro-3-(methylamino)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B13653070.png)
5-Chloro-3-(methylamino)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-(methylamino)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is an organic compound with a molecular formula of C9H10ClNO2S This compound is a derivative of benzo[b]thiophene, a heterocyclic compound containing sulfur It is characterized by the presence of a chlorine atom, a methylamino group, and a 1,1-dioxide functional group on the benzo[b]thiophene ring
準備方法
The synthesis of 5-Chloro-3-(methylamino)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2,3-dihydrobenzo[b]thiophene with methylamine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time can further improve the scalability of the synthesis.
化学反応の分析
5-Chloro-3-(methylamino)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield a sulfone, while reduction with sodium borohydride may produce a thiol derivative.
科学的研究の応用
5-Chloro-3-(methylamino)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of drugs targeting various diseases, including cancer and inflammatory disorders.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and conductive polymers. It can be incorporated into materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biological Studies: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein-ligand interactions.
作用機序
The mechanism of action of 5-Chloro-3-(methylamino)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound’s structural features allow it to interact with cellular pathways involved in signal transduction and gene expression.
類似化合物との比較
5-Chloro-3-(methylamino)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide can be compared with other similar compounds, such as:
5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione: This compound shares a similar core structure but lacks the methylamino group. It is used in different applications, including as an intermediate in organic synthesis.
5-Chloro-3-(methylsulfamoyl)-thiophene-2-carboxylic acid methyl ester: This compound has a similar chlorine substitution but differs in the functional groups attached to the thiophene ring. It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H10ClNO2S |
|---|---|
分子量 |
231.70 g/mol |
IUPAC名 |
5-chloro-N-methyl-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C9H10ClNO2S/c1-11-8-5-14(12,13)9-3-2-6(10)4-7(8)9/h2-4,8,11H,5H2,1H3 |
InChIキー |
XIDWQHXAZIUIEV-UHFFFAOYSA-N |
正規SMILES |
CNC1CS(=O)(=O)C2=C1C=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



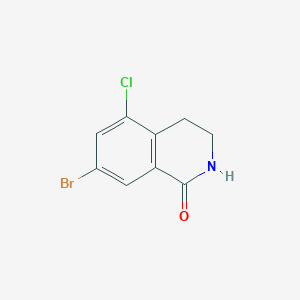
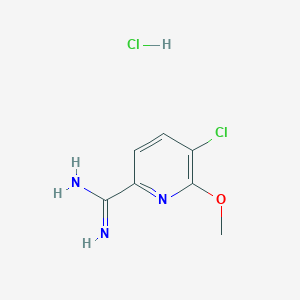
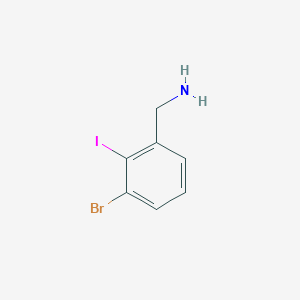
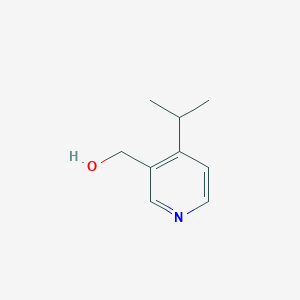
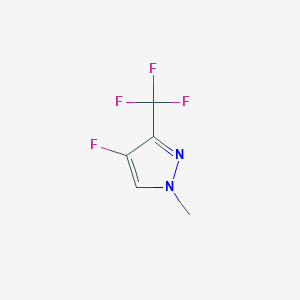
![4-[4-(4-phenylphenyl)phenyl]benzoic acid](/img/structure/B13653033.png)
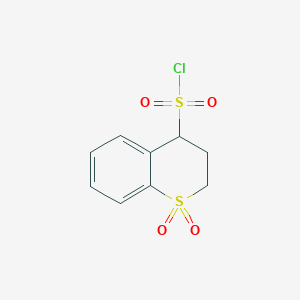
![[3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl]methanamine](/img/structure/B13653041.png)


![Sodium [[(1-phenyl-1H-tetrazol-5-yl)methyl]thio]acetate](/img/structure/B13653051.png)


